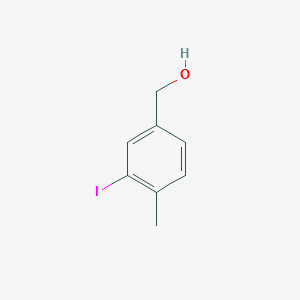

(3-iodo-4-methylphenyl)methanol

Description

Significance and Research Context of Iodinated Aromatic Alcohols

Iodinated aromatic alcohols are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry. The presence of the iodine atom, a versatile halogen, allows for a wide range of chemical transformations. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various nucleophilic substitution and cross-coupling reactions. This reactivity is fundamental to the construction of complex molecular architectures.

Furthermore, the introduction of iodine into an aromatic ring can significantly influence the electronic properties of the molecule, which can be crucial for tuning the reactivity of other functional groups present. In the context of medicinal chemistry, iodinated compounds are often explored as potential therapeutic agents or as intermediates in the synthesis of biologically active molecules. dergipark.org.tr

Overview of Prior Research on (3-Iodo-4-methylphenyl)methanol and Related Structures

While specific research focusing exclusively on this compound is limited, its utility as a chemical intermediate is highlighted in patent literature. For instance, it has been documented as an intermediate, designated as "Intermediate 10d," in the synthesis of novel 7-phenyl- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-3(2H)-one derivatives, which are investigated for their potential as p38 kinase inhibitors. In this context, the alcohol is reacted with other chemical entities to build a more complex molecular framework.

Research on structurally related compounds provides further insight into the potential reactivity of this compound. For example, the oxidation of the benzylic alcohol group to an aldehyde is a common transformation. The oxidation of the related compound, (2-fluoro-3-iodo-4-methylphenyl)methanol, to 2-fluoro-3-iodo-4-methylbenzaldehyde (B8720394) using manganese dioxide (MnO2) has been reported. This suggests that this compound could undergo similar oxidation reactions to yield 3-iodo-4-methylbenzaldehyde, a valuable synthetic precursor.

General methods for the synthesis of iodinated benzyl (B1604629) alcohols often involve the direct iodination of the corresponding benzyl alcohol or the reduction of the corresponding benzoic acid. For instance, a common route to a related compound, (3-methoxy-4-methylphenyl)methanol, involves the reduction of 3-methoxy-4-methyl-benzoic acid using lithium aluminum hydride (LiAlH4).

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed overview of the chemical compound this compound based on the available scientific literature. The primary objectives are to:

Detail the known physicochemical properties of the compound.

Discuss the significance of iodinated aromatic alcohols in a broader chemical context.

Summarize the documented appearances of this compound in prior research, particularly in patent literature as a synthetic intermediate.

Present potential synthetic routes and reactions based on established chemical principles and research on analogous structures.

This review will strictly adhere to the outlined sections and will not include information outside of this defined scope.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-iodo-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJVNDPZLOBKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409084 | |

| Record name | 3-Iodo-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165803-89-4 | |

| Record name | 3-Iodo-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Iodo 4 Methylphenyl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is the most reactive site in (3-iodo-4-methylphenyl)methanol, participating in a variety of reactions such as oxidation, nucleophilic substitution, and derivatization.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functional group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. patsnap.comharvard.edu The benzylic position of the alcohol makes it particularly susceptible to oxidation. pearson.com

Mild oxidizing agents are employed to selectively convert the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid. orgsyn.orgorganic-chemistry.org A notable method for this selective transformation is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like iodosobenzene (B1197198) diacetate (IBD) or sodium hypochlorite (B82951). orgsyn.org This system is highly effective for oxidizing primary alcohols to aldehydes with high selectivity. orgsyn.org Other reagents, such as manganese(IV) oxide (MnO2), are also known to selectively oxidize benzylic alcohols to aldehydes. pearson.com

For the synthesis of the corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid, stronger oxidizing agents are required. patsnap.com Reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can achieve this transformation. patsnap.com Furthermore, certain protocols allow for the direct oxidation of primary alcohols to carboxylic acids, sometimes utilizing reagents like Oxone or specific catalyst systems under aerobic conditions. organic-chemistry.org

| Product | Oxidizing Agent/System | Selectivity Notes | Citation |

|---|---|---|---|

| Aldehyde | Manganese(IV) oxide (MnO₂) | Selective for benzylic and allylic alcohols. | pearson.com |

| Aldehyde | TEMPO/Iodosobenzene diacetate (IBD) | Highly selective for primary alcohols, avoids over-oxidation. | orgsyn.org |

| Aldehyde | Trichloroisocyanuric acid/TEMPO | Rapid and highly chemoselective for primary alcohols. | organic-chemistry.org |

| Aldehyde | Chromic acid (H₂CrO₄) in aqueous conditions | Can yield aldehydes, but stronger conditions lead to acids. | patsnap.com |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Strong oxidant, typically leads to the carboxylic acid. | patsnap.com |

| Carboxylic Acid | Oxone | A mild and efficient protocol for oxidizing aldehydes to carboxylic acids, which can be a two-step, one-pot process from the alcohol. | organic-chemistry.org |

| Carboxylic Acid | Sodium perborate (B1237305) in acetic acid | Effective for converting aromatic aldehydes to carboxylic acids. | organic-chemistry.org |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The carbon atom to which the hydroxyl group is attached, known as the benzylic carbon, is a key site for nucleophilic substitution reactions. In an acidic medium, the hydroxyl group can be protonated to form a good leaving group (water), facilitating substitution. patsnap.comlibretexts.org Benzylic alcohols like this compound are particularly prone to these reactions due to the stability of the resulting carbocation intermediate. pearson.comyoutube.com

Benzylic alcohols readily undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. patsnap.comyoutube.com This is a stepwise process that begins with the protonation of the hydroxyl group in the presence of a strong acid, followed by the departure of a water molecule. libretexts.orgyoutube.comyoutube.com This rate-determining step results in the formation of a benzylic carbocation. youtube.comlibretexts.org

The carbocation intermediate derived from this compound is stabilized by resonance. The positive charge is delocalized across the aromatic ring, which significantly lowers the activation energy for its formation compared to non-benzylic alcohols. pearson.comyoutube.comyoutube.com This resonance stabilization is the primary reason for the high reactivity of benzylic alcohols in SN1 reactions. pearson.comyoutube.com In the final step, a nucleophile attacks the electrophilic benzylic carbon of the carbocation to form the substitution product. libretexts.orglibretexts.org

A key feature of the SN1 mechanism is its stereochemical outcome. The carbocation intermediate possesses a planar, sp2-hybridized geometry. libretexts.orgquora.com As a result, the incoming nucleophile can attack this planar structure from either face with nearly equal probability. youtube.comquora.comyoutube.com

Attack from the same side from which the leaving group departed results in a product with the same stereochemical configuration as the starting material (retention). masterorganicchemistry.com Conversely, attack from the opposite face leads to a product with the opposite configuration (inversion). masterorganicchemistry.com If the starting alcohol is chiral, this non-selective attack typically leads to the formation of a nearly 50:50 mixture of two enantiomers, a product known as a racemic mixture. youtube.comlibretexts.org This process is referred to as racemization. libretexts.orgmasterorganicchemistry.com

While strong acids are traditionally used to promote nucleophilic substitution, modern methods utilize powerful catalysts for the direct substitution of the hydroxyl group under milder conditions. nih.govnih.gov Methyltrifluoromethanesulfonate (MeOTf) has been identified as an effective catalyst for the direct nucleophilic substitution of benzylic alcohols with a variety of uncharged nucleophiles. nih.govnih.gov

The proposed mechanism involves the alcohol being converted to a methoxy (B1213986) ether intermediate by the MeOTf catalyst. This process also generates trifluoromethanesulfonic acid (TfOH) in situ. The in situ-generated TfOH then catalyzes the nucleophilic substitution of the methoxy ether, yielding the final product and regenerating methanol (B129727). nih.gov This catalytic approach provides an alternative pathway for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds without the need for strong, corrosive acids. nih.govnih.gov Another non-metallic Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), has also been shown to effectively catalyze the direct nucleophilic substitution of benzylic alcohols. rsc.org

Derivatization of the Hydroxyl Group (e.g., Esterification)

The hydroxyl group of this compound can be converted into other functional groups through derivatization reactions. A common example is esterification, where the alcohol reacts with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. patsnap.com

The reaction of this compound with a carboxylic acid, for instance, is typically catalyzed by an acid. This process, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. Subsequent dehydration yields the corresponding ester. This transformation is significant in synthetic chemistry for creating a wide array of derivatives with varied properties and applications. patsnap.com

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the aromatic ring of this compound for many important transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The aryl iodide in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, involving the palladium-catalyzed reaction between an organohalide and an organoboron compound. libretexts.org The reaction with this compound proceeds via a well-established catalytic cycle involving three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the this compound scaffold. The reaction conditions are generally mild and tolerant of the free hydroxyl group.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene (B28343)/Water, Dioxane/Water | 80-110 °C |

| Pd(OAc)₂ / Ligand* | K₃PO₄, Cs₂CO₃ | Toluene, DMF, Dioxane | Room Temp to 100 °C |

| PdCl₂(dppf) | NaOAc, K₂CO₃ | Dioxane/Water, DME | 80-100 °C |

*Ligands are typically electron-rich phosphines such as P(t-Bu)₃ or SPhos.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and functional materials. wikipedia.org For this compound, this transformation allows for the direct installation of an amino group, providing access to a diverse range of aniline (B41778) derivatives while preserving the benzylic alcohol.

The reaction mechanism is similar to other palladium-catalyzed couplings and has seen the development of several generations of highly effective phosphine (B1218219) ligands that enable the coupling of a wide variety of amines under mild conditions. wikipedia.orglibretexts.org

Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation of Aryl Iodides

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 °C |

| PdCl₂(dppf) | dppf | NaOt-Bu | DME, Toluene | 80-100 °C |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). However, the SNAr mechanism requires significant activation of the aromatic ring by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.

The this compound molecule lacks strong electron-withdrawing groups. The methyl group is electron-donating, and the hydroxymethyl group is only weakly electron-withdrawing. Consequently, the aromatic ring is not sufficiently activated for nucleophilic attack, and the SNAr pathway is not a synthetically viable transformation for this compound under standard conditions.

Reductive dehalogenation, or hydrodehalogenation, is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This transformation is useful for removing a directing group after it has served its synthetic purpose or for preparing the corresponding de-iodinated analogue, (4-methylphenyl)methanol. Several methods are effective for the reductive dehalogenation of aryl iodides. sci-hub.seorganic-chemistry.org

Catalytic transfer hydrogenation is a common and effective method, utilizing a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen donor such as ammonium (B1175870) formate, formic acid, or isopropanol. organic-chemistry.orgacs.org Another approach involves the use of reducing metals, like zinc powder, in a protic solvent system. nih.govpsu.edu These methods are generally high-yielding and tolerant of other functional groups present in the molecule, such as the benzylic alcohol.

Table 3: Common Methods for Reductive Dehalogenation of Aryl Iodides

| Reagent System | Solvent | Key Features |

|---|---|---|

| Pd/C, H₂ (gas) | Ethanol, Methanol, Ethyl Acetate | Standard hydrogenation conditions; effective and clean. organic-chemistry.org |

| Pd/C, Ammonium Formate (HCOONH₄) | Methanol, Ethanol | Safer alternative to H₂ gas (transfer hydrogenation). acs.org |

| Zinc Powder, NH₄Cl (aq) | THF/Water | Inexpensive metal-mediated reduction under mild conditions. psu.edu |

Palladium-Catalyzed Cross-Coupling Reactions

Reactions at the Methyl Group (Tolyl Moiety)

The methyl group attached to the benzene (B151609) ring is another site for chemical modification, primarily through oxidation or free-radical halogenation at the benzylic position.

Oxidation of the methyl group can convert it into a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) in an alkaline solution, followed by an acidic workup, can effectively oxidize alkyl side chains on a benzene ring to a carboxyl group, which would yield 3-iodo-4-carboxyphenylmethanol (or further oxidized products depending on conditions). libretexts.org Catalytic aerobic oxidation using metal catalysts (e.g., cobalt salts) and an oxygen source also provides a pathway to the corresponding benzoic acid. rsc.orgorganic-chemistry.org

Alternatively, the methyl group can undergo free-radical halogenation at the benzylic position. stackexchange.com Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) and light allows for the selective bromination of the methyl group to form (3-iodo-4-(bromomethyl)phenyl)methanol. jove.com This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Table 4: Representative Reactions of the Tolyl Methyl Group

| Transformation | Reagents | Product Type |

|---|---|---|

| Oxidation | KMnO₄, NaOH(aq), then H₃O⁺ | Carboxylic Acid |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Benzylic Bromide |

Oxidative Transformations of the Benzylic Alcohol and Methyl Group

The benzylic alcohol and methyl group are both susceptible to oxidation, and their transformation into aldehydes, carboxylic acids, or other oxidized species represents a key aspect of the compound's chemistry. The selective oxidation of either group can be achieved by carefully choosing the appropriate reagents and reaction conditions.

The primary alcohol functional group in this compound can be selectively oxidized to the corresponding aldehyde, 3-iodo-4-methylbenzaldehyde. This transformation is efficiently accomplished using a TEMPO-based oxidation system. For the closely related isomer, (3-iodo-2-methylphenyl)methanol, treatment with TEMPO, potassium bromide (KBr), and sodium hypochlorite (NaOCl) in dichloromethane (B109758) (DCM) at 0°C yields the aldehyde in high yield. chemicalbook.com It is expected that this compound would react similarly under these conditions.

Further oxidation to the carboxylic acid, 3-iodo-4-methylbenzoic acid, is also a feasible and important transformation. A variety of oxidizing agents can be employed for the conversion of primary benzylic alcohols to carboxylic acids. libretexts.org Common methods include the use of strong oxidants like potassium dichromate in sulfuric acid, or milder, more selective two-step, one-pot procedures. libretexts.orgnih.gov For instance, a highly efficient method involves an initial oxidation to the aldehyde with a TEMPO/NaOCl system, followed by further oxidation with sodium chlorite (B76162) (NaClO₂). nih.gov Another effective method for this transformation on a range of primary alcohols utilizes chromium(VI) oxide (CrO₃) as a catalyst with periodic acid (H₅IO₆) as the terminal oxidant in wet acetonitrile. organic-chemistry.org

Table 1: Oxidative Transformations

| Starting Material | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| (3-Iodo-2-methylphenyl)methanol | 3-Iodo-2-methyl-benzaldehyde | TEMPO, KBr, NaOCl, DCM, 0°C | chemicalbook.com |

| Primary Alcohols | Carboxylic Acids | TEMPO, NaOCl, then NaClO₂ | nih.gov |

| Primary Alcohols | Carboxylic Acids | CrO₃ (cat.), H₅IO₆, MeCN/H₂O | organic-chemistry.org |

This table presents data for the oxidation of a closely related isomer and general methods applicable to the target compound.

Functionalization of the Methyl Group via Radical or Ionic Pathways

The benzylic methyl group of this compound is also a site for potential functionalization, primarily through radical or ionic pathways. These reactions allow for the introduction of a variety of substituents at the methyl position.

Radical-mediated functionalization of C(sp³)–H bonds, particularly at benzylic positions, is a powerful tool in synthetic chemistry. While specific examples for this compound are not prevalent in the literature, general methods for the radical functionalization of alcohols and toluene derivatives provide insight into potential pathways. For instance, the generation of alkoxy radicals from alcohols can lead to remote C(sp³)–H functionalization through a 1,5-hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.net In the context of the methyl group, radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation is a classic method for converting benzylic methyl groups into bromomethyl groups, which are versatile intermediates for further substitution.

Ionic pathways for the functionalization of the methyl group are less common but can be envisaged under specific conditions. For example, the deprotonation of the methyl group to form a benzylic anion is challenging but can be achieved with very strong bases. This anion could then react with various electrophiles. More practically, the functionalization of toluene and its derivatives is often achieved through electrophilic substitution on the aromatic ring, followed by transformations of the methyl group in a subsequent step.

Reactions of the Aromatic Ring

The aromatic ring of this compound is the site of electrophilic aromatic substitution and directed ortho metalation, with the regiochemical outcome of these reactions being controlled by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The three substituents on the benzene ring—iodine, methyl, and hydroxymethyl—exert distinct electronic and steric effects that direct the position of incoming electrophiles. masterorganicchemistry.comwikipedia.org

-CH₃ (Methyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive effect (+I). libretexts.org

-I (Iodo group): Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I), but they are ortho, para-directors because of their electron-donating resonance effect (+M), where the lone pairs on the iodine can stabilize the arenium ion intermediate. wikipedia.orglibretexts.orgunizin.org

-CH₂OH (Hydroxymethyl group): This group is generally considered to be weakly deactivating and an ortho, para-director. The oxygen atom can participate in resonance, but its effect is weaker compared to a hydroxyl or methoxy group.

Considering the combined effects, the most likely positions for electrophilic attack are C-2 and C-6. The C-2 position is ortho to both the iodo and hydroxymethyl groups and para to the methyl group, making it electronically favorable. The C-6 position is ortho to the hydroxymethyl group. Steric hindrance will also play a role in determining the final product distribution.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, the hydroxymethyl group can act as a directing group. After deprotonation of the alcohol with a strong base like n-butyllithium, the resulting alkoxide is a potent DMG. This would direct a second equivalent of the organolithium reagent to deprotonate the C-2 position, which is ortho to the alkoxide. Subsequent reaction with an electrophile would introduce a substituent at this position. The α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers, has been shown to act as a directing metalation group, reinforcing the feasibility of this approach. researchgate.net

The iodine atom can also influence lithiation. Halogen-lithium exchange is a common reaction that can compete with or precede deprotonation, especially with heavier halogens like iodine. uwindsor.ca Treatment of this compound with an alkyllithium reagent could potentially lead to the formation of an aryllithium species at C-3 via I/Li exchange. The choice of organolithium reagent and reaction conditions would be crucial in controlling the outcome between ortho-deprotonation and halogen-lithium exchange.

Role of 3 Iodo 4 Methylphenyl Methanol As a Synthetic Intermediate

Precursor for Pharmacologically Relevant Compounds

The utility of (3-iodo-4-methylphenyl)methanol as a precursor is most prominently demonstrated in the synthesis of heterocyclic systems and carboxamide derivatives that exhibit notable biological activities.

Synthesis of Heterocyclic Systems (e.g., Triazolo[4,3-a]pyridine derivatives, Quinolones)

While the direct application of this compound in the synthesis of triazolo[4,3-a]pyridine derivatives is not extensively documented in readily available literature, the structural motifs present in this intermediate suggest its potential in such synthetic endeavors. The synthesis of the triazolo[4,3-a]pyrazine scaffold, a related and medicinally important core, often involves the condensation of hydrazinopyrazines with various electrophiles. Conceptually, derivatives of this compound could be elaborated to participate in such cyclization reactions. The 1,2,4-triazolo[4,3-a]pyrazine scaffold itself is a key component in a number of bioactive molecules with applications ranging from antidiabetic to antimicrobial agents. nih.gov

Similarly, the synthesis of quinolones, a major class of synthetic antibacterial drugs, often relies on the construction of the characteristic bicyclic ring system through various cyclization strategies. While direct use of this compound is not prominently reported, its iodo-substituted phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which are instrumental in the synthesis of functionalized quinolones.

Formation of Carboxamide Derivatives with Biological Activity (e.g., Pyrazine-2-carboxamide derivatives)

A significant application of this compound lies in its use as a precursor for the amine (3-iodo-4-methylphenyl)amine, which is then utilized in the synthesis of biologically active pyrazine-2-carboxamide derivatives. These compounds are formed through the condensation of the amine with substituted pyrazine-2-carboxylic acid chlorides.

Notably, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide has been identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, indicating its potential as a herbicide. nih.gov This compound also demonstrated a remarkable ability to act as an abiotic elicitor, significantly increasing flavonoid production in callus cultures of Ononis arvensis. nih.gov

Furthermore, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and its derivatives have shown promising antimycobacterial activity. springernature.com Specifically, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was found to be a highly active derivative against Mycobacterium tuberculosis. springernature.com Another derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, also exhibited potent antituberculosis activity. springernature.com

The biological activity of these pyrazine-2-carboxamide derivatives highlights the importance of the (3-iodo-4-methylphenyl) moiety in conferring specific pharmacological properties.

Table 1: Synthesized Pyrazine-2-carboxamide Derivatives and their Biological Activities

| Compound Name | Structure | Biological Activity | Reference |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Inhibitor of oxygen evolution rate in spinach chloroplasts (IC50 = 51.0 μmol·L-1); Abiotic elicitor of flavonoid production. | nih.gov | |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Antimycobacterial activity (MIC < 2.0 μmol/L against M. tuberculosis). | springernature.com | |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | High antimycobacterial activity (IC90 = 0.819 µg/mL). | springernature.com |

Data sourced from referenced literature.

Building Block for Advanced Organic Scaffolds

The chemical functionalities of this compound make it a valuable building block for the construction of more complex and advanced organic structures.

Construction of Complex Polycyclic Structures

The presence of an aryl iodide in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex polycyclic aromatic hydrocarbons and other intricate molecular architectures. While specific examples detailing the use of this compound in the construction of complex polycyclic structures are not prevalent in the searched literature, its reactivity profile strongly supports its potential in this area. The iodinated position can serve as a handle for introducing new rings and extending the molecular framework, while the hydroxymethyl group can be further functionalized or used as a point of attachment.

Diversification Strategies for Lead Compound Development

In the field of medicinal chemistry, the ability to rapidly generate a library of diverse compounds around a promising scaffold is crucial for lead compound optimization. The concept of combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final compounds, is a key strategy in this process.

This compound, with its two distinct functional groups, is well-suited for use as a building block in such diversification strategies. The aryl iodide allows for a wide range of modifications through cross-coupling reactions, enabling the introduction of various substituents and the exploration of the structure-activity relationship (SAR). The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing additional points for diversification. This dual functionality allows for the creation of a library of analogues from a common intermediate, facilitating the systematic exploration of chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties. Although specific library synthesis using this compound is not explicitly detailed in the provided search results, its chemical nature makes it an attractive candidate for such applications in lead development.

Computational and Theoretical Investigations of 3 Iodo 4 Methylphenyl Methanol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide array of properties can be derived.

A fundamental DFT analysis would reveal the electronic landscape of (3-iodo-4-methylphenyl)methanol. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in similar aromatic compounds, substitutions on the phenyl ring are known to significantly alter these orbital energies. latech.edu

The analysis would also map the electron density distribution, highlighting the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Highest energy orbital containing electrons; likely localized on the phenyl ring and iodine atom. |

| LUMO | - | Lowest energy orbital without electrons; potential site for accepting electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and electronic excitation energy. |

Note: The data in this table is hypothetical and serves as an example of what would be generated from DFT calculations.

Theoretical vibrational frequency analysis via DFT can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. By calculating these frequencies, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure. For example, the O-H stretching frequency of the methanol (B129727) group would be a prominent feature, and its position in the spectrum can provide insights into hydrogen bonding interactions. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | - |

| C-O | Stretching | - |

| C-I | Stretching | - |

| Aromatic C-H | Stretching | - |

| CH₃ | Stretching | - |

Note: The data in this table is hypothetical and serves as an example of what would be generated from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential, where electrons are abundant and nucleophilic attack is likely to occur. Blue regions represent positive electrostatic potential, indicating electron-poor areas susceptible to electrophilic attack. For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high negative potential. researchgate.net

To further refine predictions of chemical reactivity, advanced DFT-based methods like the Analysis of Local Ionization Energy (ALIE) and Fukui functions are employed. ALIE identifies the regions of the molecule from which it is easiest to remove an electron, thus pinpointing the most reactive sites for electrophilic attack. Fukui functions, on the other hand, describe the change in electron density at a given point in the molecule when an electron is added or removed, thereby predicting sites for both nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations in Mechanistic Research

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules over time. arxiv.org An MD simulation of this compound, typically in a solvent, would track the movements of all atoms based on a force field. This allows for the study of dynamic processes such as conformational changes, solvent interactions, and the initial stages of chemical reactions. For example, MD simulations could reveal how the molecule interacts with water molecules, providing a microscopic picture of its solvation and transport properties. uni-muenchen.deaps.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. For derivatives of this compound, QSAR models can predict their activity based on molecular descriptors.

A typical 3D-QSAR study involves the alignment of a series of molecules and the calculation of steric and electrostatic fields around them using methods like Comparative Molecular Field Analysis (CoMFA). nih.gov The variations in these fields are then correlated with the observed biological activities. For instance, in studies on related iodinated heterocyclic compounds, it has been shown that the presence of electron-withdrawing and lipophilic groups on the phenyl ring can significantly influence their cytotoxic activity. nih.gov

The success of a QSAR model lies in its ability to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent derivatives. nih.gov The contour maps generated from these studies provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For derivatives of this compound, QSAR models could elucidate the importance of the iodine atom and the methyl group in potential biological interactions.

Table 1: Key Aspects of QSAR Studies

| Aspect | Description |

| Objective | To establish a correlation between chemical structure and biological activity. |

| Methodology | Involves the use of molecular descriptors (e.g., steric, electronic, hydrophobic) to build a mathematical model. |

| Key Techniques | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA). |

| Outcome | Predictive models that can guide the synthesis of new compounds with enhanced activity. |

Molecular Docking Studies to Elucidate Binding Interactions in Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand the interaction between a ligand and a protein at the atomic level. For compounds derived from this compound, molecular docking can provide insights into their potential binding modes within the active site of a biological target.

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating the binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode. These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. researchgate.net

For example, in docking studies of various heterocyclic compounds, the binding affinity is often correlated with experimental activity. nih.gov Such studies can identify key amino acid residues in the active site that are essential for binding. For derivatives of this compound, docking could help in understanding how the iodo and methyl substituents contribute to the binding affinity and selectivity for a particular protein target.

Table 2: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule have different potential energies, and the study of these energies constitutes the molecule's energy landscape. Understanding the preferred conformations of this compound and its derivatives is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Quantum chemical calculations can be employed to determine the relative energies of different conformers and to identify the most stable, low-energy conformations. mdpi.com These studies can reveal the influence of substituents on the conformational preferences of the molecule. For instance, the rotation around the C-C bond connecting the phenyl ring and the methanol group in this compound would lead to different spatial arrangements of the hydroxyl group relative to the iodo and methyl substituents.

The analysis of the potential energy surface can identify local and global energy minima, which correspond to stable conformers, and the transition states that connect them. This information is crucial for understanding the dynamic behavior of the molecule and its ability to adopt a specific conformation required for binding to a biological target.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Assignments and Coupling Analysis

Proton (¹H) NMR spectroscopy of (3-iodo-4-methylphenyl)methanol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm, while the benzylic protons of the -CH₂OH group are found at approximately δ 4.5 ppm. The methyl group protons (-CH₃) resonate further upfield, generally around δ 2.4 ppm.

Coupling analysis helps to determine the spatial relationship between neighboring protons. For instance, the protons on the aromatic ring will exhibit splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, providing valuable information about their relative positions on the benzene (B151609) ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 7.0 - 8.0 | m |

| -CH₂OH | ~4.5 | s |

| -CH₃ | ~2.4 | s |

Chemical shifts are approximate and can vary depending on the solvent and concentration. m = multiplet, s = singlet

¹³C NMR Chemical Shift Interpretation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu In this compound, the carbon atoms of the aromatic ring typically resonate in the δ 120-140 ppm region. The carbon atom bearing the iodine (C-I) is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine. The benzylic carbon (-CH₂OH) signal appears around δ 65 ppm, and the methyl carbon (-CH₃) resonates at approximately δ 20 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C-I | Variable |

| Aromatic C | 120 - 140 |

| -CH₂OH | ~65 |

| -CH₃ | ~20 |

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by correlating different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would help to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the molecule. nih.gov For example, it would show a correlation between the benzylic protons and the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For instance, an HMBC spectrum would show a correlation from the methyl protons to the adjacent aromatic carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. measurlabs.com This high accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. measurlabs.comnih.gov For this compound (C₈H₉IO), HRMS would be used to confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.govsemanticscholar.org In ESI-MS, the sample is dissolved in a solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, and then sprayed through a high-voltage needle to create charged droplets. nih.govnih.gov This process typically results in the formation of protonated molecules [M+H]⁺ or other adducts. researchgate.net For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated form, allowing for the determination of its molecular weight. The technique is known for producing intact molecular ions with minimal fragmentation. semanticscholar.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. While direct experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted with high confidence based on the analysis of its constituent parts and data from structurally similar compounds.

The primary functional groups in this compound are the hydroxyl (-OH) group, the methyl (-CH₃) group, the iodinated aromatic ring, and the methylene (B1212753) (-CH₂-) bridge of the methanol group. The expected vibrational frequencies for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Hydroxyl (-OH) | O-H Stretch | ~3600-3200 | Broad band, indicating hydrogen bonding. |

| C-O Stretch | ~1260-1000 | Strong intensity in IR. | |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 | |

| Symmetric C-H Stretch | ~2870 | ||

| Asymmetric C-H Bend | ~1450 | ||

| Symmetric C-H Bend | ~1375 | ||

| Aromatic Ring | C-H Stretch | ~3100-3000 | |

| C=C Stretch | ~1600-1450 | Multiple bands characteristic of the substitution pattern. | |

| C-H In-plane Bend | ~1300-1000 | ||

| C-H Out-of-plane Bend | ~900-675 | Strong bands in IR, indicative of the substitution pattern. | |

| Iodo Group | C-I Stretch | ~600-500 | |

| Methylene (-CH₂-) | Asymmetric C-H Stretch | ~2925 | |

| Symmetric C-H Stretch | ~2855 | ||

| Scissoring (Bend) | ~1465 |

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, this band is expected to be broad and shifted to lower wavenumbers (around 3300 cm⁻¹) due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a dilute solution in a non-polar solvent, a sharper band at higher wavenumbers (around 3600 cm⁻¹) corresponding to the "free" O-H stretch may be observed. The C-O stretching vibration, appearing in the 1260-1000 cm⁻¹ region, will also be a prominent feature in the IR spectrum.

The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands, along with the C-H out-of-plane bending modes, are diagnostic of the 1,2,4-trisubstitution pattern of the benzene ring. The presence of the heavy iodine atom will influence the vibrational modes of the ring, and the C-I stretching vibration itself is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy will provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations, such as the ring breathing mode, are particularly Raman active. The C-I stretch, while potentially weak in the IR, may show a more intense signal in the Raman spectrum.

Solid-State Structural Characterization

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties, such as melting point, solubility, and stability. X-ray diffraction and Hirshfeld surface analysis are key techniques for elucidating this three-dimensional structure and the interactions that stabilize it.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, the expected key features can be inferred from the structures of related compounds.

An SC-XRD analysis of this compound would provide precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit, which allows for the determination of bond lengths, bond angles, and torsion angles.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from an SC-XRD experiment.

| Parameter | Expected Value/Information |

| Empirical Formula | C₈H₉IO |

| Formula Weight | 248.06 g/mol |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (in Å); α, β, γ (in °) |

| Volume | V (in ų) |

| Z (molecules per unit cell) | An integer, typically 2, 4, or 8 |

| Density (calculated) | D_c (in g/cm³) |

| Hydrogen Bonding | Details of O-H···O interactions (donor-acceptor distances and angles) |

| Other Intermolecular Interactions | C-I···π or C-I···I halogen bonding, π-π stacking |

The primary intermolecular interaction expected to dominate the crystal packing is hydrogen bonding between the hydroxyl groups of neighboring molecules, likely forming chains or dimeric motifs. Additionally, the presence of the iodine atom introduces the possibility of halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom or the π-system of the aromatic ring.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD. mdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. mdpi.com This allows for a detailed mapping of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

O···H/H···O Contacts: These would appear as distinct red regions on the dnorm map (a surface mapped with the normalized contact distance), indicating strong hydrogen bonding between the hydroxyl groups. These interactions would likely represent a significant percentage of the total Hirshfeld surface area.

H···H Contacts: These are generally the most abundant contacts due to the number of hydrogen atoms on the molecular surface and represent van der Waals forces.

I···H/H···I and I···C/C···I Contacts: The presence of iodine allows for halogen bonding and other van der Waals interactions involving the iodine atom, which would be visualized on the Hirshfeld surface. The shape and extent of these contacts would provide insight into the role of the iodine atom in directing the crystal packing.

π-π Stacking: The shape index and curvedness maps of the Hirshfeld surface can reveal π-π stacking interactions between the aromatic rings of adjacent molecules, which are common in the crystal structures of aromatic compounds.

Future Research Perspectives and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While (3-iodo-4-methylphenyl)methanol itself is not chiral, it serves as a precursor to chiral derivatives. Future research will likely focus on developing novel asymmetric routes to access enantiomerically pure compounds derived from this starting material.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.orgnih.govnih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or featuring squaramide scaffolds, could be employed in reactions involving derivatives of this compound. nih.govresearchgate.net For instance, the asymmetric aldol (B89426) or Michael addition reactions of aldehydes or ketones with derivatives of this compound could lead to the formation of chiral secondary or tertiary alcohols. beilstein-journals.orgnih.gov The development of catalytic asymmetric methods to produce 3,3-disubstituted oxindoles, a privileged scaffold in drug discovery, highlights the potential for creating complex chiral structures. nih.govrsc.org Research into the asymmetric synthesis of 3-hydroxyoxindoles, which are prevalent in natural products, demonstrates the biological importance of such chiral scaffolds. beilstein-journals.orgnih.gov

Table 1: Potential Asymmetric Reactions and Catalysts

| Reaction Type | Potential Catalyst Class | Chiral Product |

|---|---|---|

| Asymmetric Aldol Reaction | Cinchona alkaloid derivatives | Chiral β-hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Squaramide-based catalysts | Chiral 1,5-dicarbonyl compounds |

These asymmetric transformations would provide access to a diverse range of chiral building blocks for the synthesis of new pharmaceuticals and functional materials.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future efforts will focus on developing more environmentally benign methods for the synthesis and functionalization of this compound.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, often leading to higher yields and reduced side product formation in reactions like the Suzuki-Miyaura coupling. nih.govbenthamdirect.comacs.orgthieme-connect.comresearchgate.net This technology can be applied to the various coupling reactions that this compound undergoes.

Aqueous Media: Performing reactions in water instead of organic solvents is a primary goal of green chemistry. nih.govbenthamdirect.comacs.orgresearchgate.net The development of water-soluble catalysts and reaction conditions for Suzuki and other cross-coupling reactions of aryl halides is an active area of research. nih.govresearchgate.net

Catalyst Efficiency and Reusability: The use of highly efficient catalysts at low loadings, particularly those based on earth-abundant metals or recyclable systems, is a key objective. nih.govsu.se Research into bio-supported palladium nanoparticles and other heterogeneous catalysts that can be easily separated and reused is gaining traction. rsc.org

Waste Minimization: Designing synthetic routes that minimize waste, such as the one-pot synthesis of aryl iodides from aromatic amines, aligns with green chemistry principles. nih.govrsc.org

These green chemistry approaches will not only reduce the environmental impact of synthesizing derivatives of this compound but also make the processes more economically viable. researchgate.net

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing drug discovery and materials science by enabling high-throughput experimentation and rapid library synthesis. researchgate.netbohrium.comnih.gov this compound is an ideal candidate for integration into such platforms due to its versatile reactivity.

Automated systems, sometimes referred to as "Chemputers," can perform multi-step syntheses, including complex transformations like Grignard reactions, which could be used in the preparation of precursors to the title compound. nih.govresearchgate.netbam.degla.ac.ukmedium.com These platforms allow for the rapid optimization of reaction conditions and the synthesis of large libraries of derivatives for biological screening or materials testing. researchgate.netnih.gov For example, an automated platform could systematically vary the coupling partners in Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound to generate a diverse set of biaryl, alkynyl, and aminated compounds.

The development of solid-phase synthesis-flow (SPS-flow) platforms further enhances the capabilities of automated synthesis, allowing for the continuous and automated production of pharmaceutical compounds. nus.edu.sginnovationnewsnetwork.com The integration of real-time analysis techniques, such as online NMR, into these automated systems allows for dynamic control and optimization of reactions. nih.govresearchgate.netbam.de

Investigation of New Catalytic Systems for Functionalization

The functionalization of this compound relies heavily on transition metal-catalyzed cross-coupling reactions. The development of new and improved catalytic systems is crucial for expanding the scope and efficiency of these transformations.

Sonogashira Coupling: While palladium catalysts are standard, research into more cost-effective iron- and cobalt-based catalysts is emerging. nih.govbeilstein-journals.org The development of highly active palladium complexes, such as those with N-heterocyclic carbene (NHC) or bulky phosphine (B1218219) ligands, allows for reactions under milder conditions and with lower catalyst loadings, including copper-free systems. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: New palladium catalysts, including pincer complexes and those supported on nanoparticles, are being developed to improve activity and stability, especially for challenging substrates like aryl chlorides. researchgate.netacs.orgresearchgate.netthieme-connect.com Ligand-free systems and reactions in green solvents like water are also key areas of development. rsc.org

Buchwald-Hartwig Amination: The design of new ligands is critical for improving the efficiency and scope of C-N bond formation. nih.govorganic-chemistry.org Fourth-generation catalysts based on sterically hindered Josiphos ligands have shown remarkable activity for the amination of aryl halides with very low catalyst loadings. nih.gov Bimetallic Pd-Cu nanocatalysts are being explored for aqueous micellar catalysis to overcome common side reactions. novartis.com

The ongoing development of these catalytic systems will provide chemists with more powerful and versatile tools for the derivatization of this compound. numberanalytics.com

Application in Materials Science and Supramolecular Chemistry

The unique electronic and steric properties imparted by the iodine atom make this compound and its derivatives promising candidates for applications in materials science and supramolecular chemistry.

Liquid Crystals: Iodinated organic compounds have been shown to form liquid crystalline phases. tandfonline.comjove.com The strong intermolecular interactions involving iodine atoms can influence the self-assembly and phase behavior of these materials. Derivatives of this compound could be designed to exhibit specific mesogenic properties.

Supramolecular Chemistry and Halogen Bonding: The iodine atom can participate in halogen bonding, a highly directional non-covalent interaction similar to hydrogen bonding. acs.orgnih.govbohrium.comnih.gov This interaction can be used to control the self-assembly of molecules into well-defined supramolecular structures, such as porous frameworks and gels. acs.orgnih.govrsc.org The directionality and tunable strength of halogen bonds make them a unique tool for designing functional materials. acs.orgnih.gov

Organic Electronics: The introduction of heavy atoms like iodine can influence the photophysical properties of organic molecules, potentially leading to applications in areas like organic light-emitting diodes (OLEDs) by promoting intersystem crossing and enabling phosphorescence.

Future research in this area will likely involve the synthesis of specifically designed derivatives of this compound to exploit these properties for the creation of new smart materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-iodo-4-methylphenyl)methanol, and what reagents are typically employed?

- Methodology :

-

Substitution : Start with 4-methylbenzyl alcohol. Activate the hydroxyl group using thionyl chloride (SOCl₂) to form the corresponding chloride, followed by iodination via Finkelstein reaction (KI/acetone) or electrophilic substitution .

-

Direct Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the 3-position of 4-methylbenzyl alcohol .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .

- Key Reagents/Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Activation | SOCl₂, reflux, anhydrous conditions | Convert -OH to -Cl |

| Iodination | KI, acetone, 60°C | Halogen exchange |

| Purification | Silica gel (70-230 mesh), EtOAc:Hex (1:4) | Remove unreacted starting material |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR to confirm substitution pattern (e.g., aromatic protons, -CH₂OH); ¹³C NMR to identify iodine’s deshielding effect on adjacent carbons .

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion ([M+H]⁺) and isotopic pattern (iodine’s signature) .

Advanced Research Questions

Q. How can SHELX software resolve structural ambiguities in this compound crystallography?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain intensity data .

- Structure Solution : Apply SHELXD for phase determination via direct methods. For challenging cases (e.g., disordered iodine), use SHELXL for refinement with constraints (e.g., ISOR for anisotropic displacement parameters) .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) to resolve discrepancies .

- Example Workflow :

Data → SHELXD (phase solution) → SHELXL (refinement) → Mercury (visualization) → CIF deposition

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

- Methodology :

- Cross-Validation : Compare experimental ¹³C NMR shifts with GIAO-calculated values (Gaussian 16) to identify misassignments .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the methyl group) .

- Crystallographic Disorder : Model iodine positional disorder in SHELXL and validate against residual electron density maps .

Q. What strategies optimize reaction yield in iodination of 4-methylbenzyl alcohol derivatives?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (40–80°C), iodine source (NIS vs. I₂), and solvent (DCM vs. DMF) to identify optimal conditions .

- Catalysis : Screen Lewis acids (e.g., FeCl₃, AlCl₃) to enhance electrophilic substitution efficiency .

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track iodine incorporation and minimize side reactions (e.g., diiodination) .

- Optimization Table :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 40°C–80°C | 60°C |

| Solvent | DCM, DMF, THF | DCM |

| Catalyst | FeCl₃, AlCl₃, None | FeCl₃ (5 mol%) |

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental dipole moments in this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.